Decyl 4-acetamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 4-acetamidobenzoate is an organic compound that belongs to the class of amidobenzoates It is derived from 4-acetamidobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with decanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-acetamidobenzoic acid+decanolH2SO4Decyl 4-acetamidobenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amidobenzoates.
Wissenschaftliche Forschungsanwendungen
Decyl 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Wirkmechanismus
The mechanism of action of Decyl 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a UV filter by absorbing ultraviolet radiation and preventing it from penetrating the skin. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, making it useful in the study of membrane proteins .
Vergleich Mit ähnlichen Verbindungen
4-acetamidobenzoic acid: The parent compound from which Decyl 4-acetamidobenzoate is derived.
N-acetyl-4-aminobenzoate: Another derivative of 4-acetamidobenzoic acid with similar properties.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Eigenschaften
Molekularformel |
C19H29NO3 |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
decyl 4-acetamidobenzoate |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-15-23-19(22)17-11-13-18(14-12-17)20-16(2)21/h11-14H,3-10,15H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
AAGIXLVYEDHHMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.